molecular formula C8H7N5O2S B215379 4-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)pyrimidine

4-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)pyrimidine

Cat. No.: B215379
M. Wt: 237.24 g/mol
InChI Key: LDAZFWARDNTLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)pyrimidine is a heterocyclic compound that features both pyrimidine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)pyrimidine typically involves the formation of the imidazole ring followed by its attachment to the pyrimidine ring. One common method includes the reaction of 4-nitroimidazole with a thiol-containing pyrimidine derivative under specific conditions such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as sodium hydroxide. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation .

Major Products Formed

Major products formed from these reactions include amino derivatives, substituted thiol derivatives, and other functionalized compounds that can be further utilized in various applications .

Scientific Research Applications

Chemistry

In chemistry, 4-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable tool for understanding disease mechanisms .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to inhibit specific enzymes or pathways involved in diseases such as cancer and bacterial infections .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of 4-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can bind to and inhibit the activity of these targets. This interaction can lead to the disruption of essential biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and imidazole derivatives such as:

  • Pyrimidine, 4-[(1-methyl-5-nitro-1H-imidazol-4-yl)thio]-
  • 2-Pyrimidinamine, 4,6-dimethyl-N-(1-methyl-4-nitro-1H-imidazol-5-yl)

Uniqueness

What sets 4-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)pyrimidine apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C8H7N5O2S

Molecular Weight

237.24 g/mol

IUPAC Name

4-(3-methyl-5-nitroimidazol-4-yl)sulfanylpyrimidine

InChI

InChI=1S/C8H7N5O2S/c1-12-5-11-7(13(14)15)8(12)16-6-2-3-9-4-10-6/h2-5H,1H3

InChI Key

LDAZFWARDNTLSI-UHFFFAOYSA-N

SMILES

CN1C=NC(=C1SC2=NC=NC=C2)[N+](=O)[O-]

Canonical SMILES

CN1C=NC(=C1SC2=NC=NC=C2)[N+](=O)[O-]

Origin of Product

United States

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